molecular formula C20H23NO6 B6507293 [methyl(3-methylphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate CAS No. 1794843-09-6

[methyl(3-methylphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate

Cat. No.: B6507293
CAS No.: 1794843-09-6
M. Wt: 373.4 g/mol
InChI Key: BUMFLMKDSQDFHR-UHFFFAOYSA-N
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Description

[methyl(3-methylphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate is an organic compound with applications spanning various scientific fields. Due to its structural complexity, it is often used in synthetic chemistry and pharmacological studies to understand molecular interactions and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: One method involves the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form 3,4,5-trimethoxybenzoyl chloride. This intermediate is then reacted with [methyl(3-methylphenyl)carbamoyl]methylamine in the presence of a base like triethylamine to yield the target compound. The reaction is typically conducted under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods: On an industrial scale, similar synthetic routes are employed, often with optimized reaction conditions and catalysts to increase yield and efficiency. The use of automated reactors and continuous flow techniques can enhance the production rate while maintaining consistency in product quality.

Chemical Reactions Analysis

Types of Reactions: [methyl(3-methylphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate primarily undergoes substitution and hydrolysis reactions. It is relatively stable but can react under specific conditions.

Common Reagents and Conditions:

  • Oxidation: Mild oxidizing agents can be used, though this compound is more resistant to oxidation due to its structure.

  • Reduction: Lithium aluminum hydride can reduce ester functionalities under controlled conditions.

  • Substitution: Nucleophilic substitutions can occur on the carbamate or ester moieties using bases or acids as catalysts.

Major Products Formed:

  • Hydrolysis: Produces 3,4,5-trimethoxybenzoic acid and [methyl(3-methylphenyl)carbamoyl]methyl alcohol.

  • Substitution: Products vary based on nucleophile used; can form different carbamate or ester derivatives.

Scientific Research Applications

This compound has several applications across various fields:

Chemistry: Used as a precursor in the synthesis of more complex molecules, its stability under diverse conditions makes it a valuable tool in organic synthesis studies.

Biology: Investigated for its potential interactions with biological macromolecules, providing insights into enzyme-inhibitor relationships and receptor binding studies.

Medicine: Explored for potential therapeutic applications, especially in designing new pharmaceuticals targeting specific pathways or receptors.

Industry: Utilized in the development of specialty chemicals and materials due to its unique structural properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets. Its ester and carbamate functionalities allow it to form hydrogen bonds and other non-covalent interactions with enzymes and receptors, potentially modulating their activity. The trimethoxybenzene ring is involved in hydrophobic and π-π interactions, which can influence the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar compounds include other carbamate and ester-containing molecules, such as:

  • methyl N-phenyl carbamate

  • ethyl N-(3-methylphenyl) carbamate

  • methyl 3,4,5-trimethoxybenzoate

[methyl(3-methylphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate is unique due to its combined carbamate and ester functionalities along with a trimethoxybenzene ring, providing a specific set of properties and reactivity patterns that distinguish it from related compounds. This uniqueness makes it particularly valuable for specialized applications in scientific research and industrial processes.

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Properties

IUPAC Name

[2-(N,3-dimethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO6/c1-13-7-6-8-15(9-13)21(2)18(22)12-27-20(23)14-10-16(24-3)19(26-5)17(11-14)25-4/h6-11H,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUMFLMKDSQDFHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(C)C(=O)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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